

# GSK3732394: A Tri-Specific Biologic Inhibitor of HIV-1 Entry

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An In-depth Technical Guide on the Mechanism of Action in Viral Replication

## **Executive Summary**

GSK3732394 is an investigational, long-acting antiretroviral biologic engineered to inhibit Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells.[1][2] This multi-specific protein leverages a novel, synergistic mechanism by simultaneously targeting three critical components of the viral entry process.[3] Comprising two distinct adnectins—one targeting the host cell's CD4 receptor and another targeting the viral glycoprotein 41 (gp41)—and an α-helical peptide inhibitor also aimed at gp41, GSK3732394 is designed for potent and broadspectrum antiviral activity.[4] The molecule is also fused to human serum albumin (HSA) to extend its pharmacokinetic half-life, allowing for the potential of less frequent dosing.[3][5] This document provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to GSK3732394, intended for researchers, scientists, and drug development professionals.

# Core Mechanism of Action: A Tri-Pronged Attack on HIV-1 Entry

GSK3732394 functions as an HIV-1 entry inhibitor with three independent but synergistic modes of action.[3] This multi-pronged approach is designed to create a high barrier to resistance and enhance antiviral potency.[4][5]



- CD4 Receptor Binding: The anti-CD4 adnectin component of GSK3732394 binds to the CD4 receptor on the surface of susceptible host cells, such as T-helper cells.[4] This binding is the initial step in its mechanism and serves to anchor the molecule to the primary receptor for HIV-1.[6] By binding to CD4, GSK3732394 can sterically hinder the interaction between the viral envelope glycoprotein 120 (gp120) and the CD4 receptor, a crucial first step in viral attachment.[6]
- Dual gp41 Inhibition: Following the attachment to the CD4 receptor, the subsequent conformational changes in the viral envelope protein bring the virus closer to the host cell membrane, exposing the gp41 fusion machinery. GSK3732394 positions its two anti-gp41 components to intercept this process:
  - Anti-gp41 Adnectin: This component targets a specific region on gp41, interfering with the conformational changes required for the fusion of the viral and cellular membranes.[4]
  - α-Helical Peptide Inhibitor: This peptide mimics a component of gp41's heptad repeat 2
     (HR2) region, binding to the heptad repeat 1 (HR1) region of gp41.[4] This action prevents
     the formation of the six-helix bundle, a critical step for membrane fusion.[7]

The linkage of these three components creates a synergistic effect, leading to a significant increase in potency compared to the individual components alone.[4]

#### **Quantitative Data Summary**

The antiviral potency and binding affinity of GSK3732394 and its related constructs have been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.



Compound	Description	EC50 (nM)	Notes
GSK3732394	Tri-specific molecule (anti-CD4 adnectin, anti-gp41 adnectin, anti-gp41 peptide) with HSA	0.27 ± 0.17	Final construct.[4]
C_41_P	Tri-specific molecule without HSA	0.09 ± 0.01	Demonstrates a ~3- fold increase in potency without the HSA component.[4]

Parameter	Value	Condition	Cell Line
CD4 Binding EC50	200 nM	In vitro binding assay	MT-2 cells
CD4 Receptor Occupancy at EC50	~0.2%	Antiviral activity assay	MT-2 cells
CD4 Receptor Occupancy at EC90	~1.5%	Antiviral activity assay	MT-2 cells
Cytotoxicity (CC50)	>2.9 μM	XTT method	Not specified

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of GSK3732394.

### **Antiviral Activity Assay**

- Objective: To determine the 50% effective concentration (EC50) of GSK3732394 required to inhibit HIV-1 replication.
- Cell Line: CEM-NKR-CCR5-Luc cells were utilized.
- Virus: RepRLucNL virus was used for infection.



#### • Procedure:

- On the day of the assay, 5 x 10<sup>6</sup> cells were prepared per 96-well plate.
- Cells were concentrated by low-speed centrifugation (1,000 rpm) and resuspended in 0.5 ml of selection medium.
- HIV-1 was incubated with the cells at 37°C and 5% CO2 for 1 hour at a multiplicity of infection (MOI) ranging from 0.005 to 0.01.
- The infection was carried out in the presence or absence of serial dilutions of the test compound.
- The level of viral replication was quantified to determine the inhibitory effect of the compound.[4]

#### **Cell Binding Assay**

- Objective: To measure the binding affinity of GSK3732394 to CD4 receptors on the cell surface.
- Cell Line: MT-2 cells were used.
- Procedure:
  - A dose-response curve for the binding of GSK3732394 to MT-2 cells was generated.
  - The concentration of GSK3732394 was plotted against the maximal binding activity to CD4.
  - The EC50 for cell binding was determined from this curve.[4]

## **Cytotoxicity Assay**

- Objective: To assess the cytotoxic or cytostatic effects of GSK3732394.
- Method: The XTT [2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide]
   method was employed.



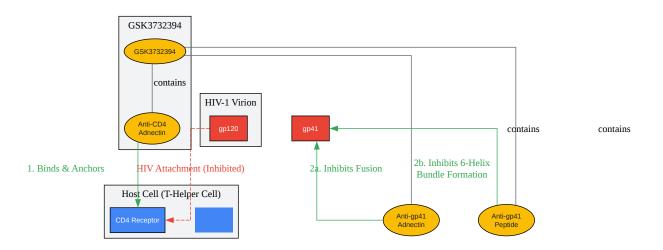
- Procedure:
  - Cells were incubated with various concentrations of GSK3732394.
  - The metabolic activity of the cells was measured, which is indicative of cell viability.
  - No cytotoxicity was observed up to the highest tested concentration of >2.9 μΜ.[4]

### In Vivo Efficacy in Humanized Mouse Model

- Objective: To evaluate the in vivo antiviral activity of GSK3732394.
- Animal Model: Humanized mice were used.
- Procedure:
  - Mice were infected with HIV-1 for 37 days.
  - Following the establishment of infection, the mice were treated subcutaneously every 3 days with GSK3732394 at doses of 4, 12.5, or 32 mg/kg for 63 days.
  - CD4 receptor occupancy and viral load were monitored throughout the treatment period.
     [4][7]

# Visualizations Signaling and Interaction Pathways

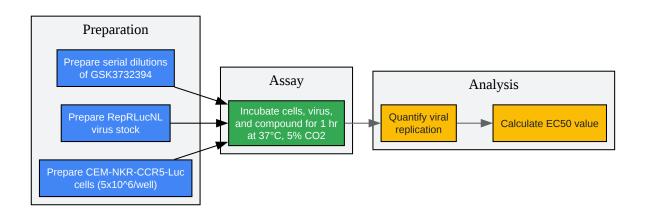




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Caption: Tri-specific mechanism of GSK3732394, inhibiting HIV-1 entry.

## **Experimental Workflow**

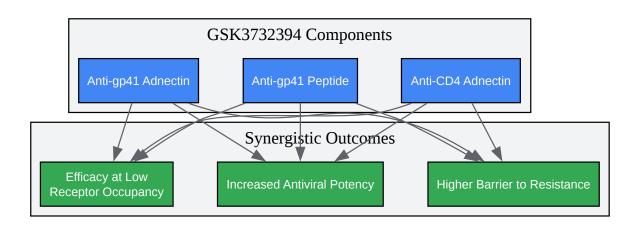




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Caption: Workflow for determining the in vitro antiviral activity of GSK3732394.

#### **Logical Relationship of Synergistic Effects**



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Caption: Synergistic antiviral effects of GSK3732394's three components.

### Clinical Development and Conclusion

A Phase 1, randomized, double-blind, placebo-controlled study (NCT03984812) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of GSK3732394 in healthy volunteers.[1][2] However, the study was terminated early as the pharmacokinetic and pharmacodynamic results, specifically a faster than expected clearance and lower than anticipated CD4 receptor occupancy, indicated that the maximum planned doses would not achieve the desired therapeutic profile.[1][2]

In conclusion, GSK3732394 represents a sophisticated approach to HIV-1 therapy through its multi-specific, synergistic mechanism of entry inhibition. While its initial clinical development faced challenges, the extensive preclinical data underscores the potential of this therapeutic modality. The detailed understanding of its mechanism of action provides valuable insights for the future design and development of long-acting antiretroviral biologics.



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